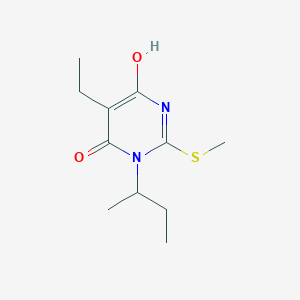![molecular formula C18H21N5O2 B6022247 1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6022247.png)
1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol, also known as ITZ, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. ITZ is a triazole-based compound that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
作用机制
1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol exerts its therapeutic effects through various mechanisms. This compound has been shown to inhibit the activity of enzymes such as cyclin-dependent kinase 2 (CDK2) and topoisomerase IIα (TOP2A), which are involved in cell proliferation and DNA replication. This compound has also been shown to activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. Additionally, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to reduce the production of pro-inflammatory cytokines in immune cells. Furthermore, this compound has been shown to inhibit the replication of viruses such as HIV and HCV.
实验室实验的优点和局限性
1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has several advantages and limitations for lab experiments. One advantage of this compound is its ability to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. However, this compound has limitations such as its low solubility in water, which can affect its bioavailability. Additionally, this compound can be toxic at high concentrations, which can limit its use in vivo.
未来方向
1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has several potential future directions for research. One potential future direction is the development of this compound derivatives with improved solubility and bioavailability. Additionally, this compound can be used in combination with other drugs to enhance its therapeutic effects. Furthermore, this compound can be studied for its potential use in the treatment of viral infections such as COVID-19.
In conclusion, this compound is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. This compound has several advantages and limitations for lab experiments and has potential future directions for research.
合成方法
1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol can be synthesized through various methods, including click chemistry and multi-component reactions. Click chemistry involves the reaction between an azide and an alkyne to form a triazole ring. Multi-component reactions involve the reaction between three or more reactants to form a product. The synthesis of this compound through multi-component reactions involves the reaction between indole-6-carboxaldehyde, piperidine, and azide, followed by reduction with sodium borohydride to form this compound.
科学研究应用
1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol has been extensively studied for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
属性
IUPAC Name |
[4-[4-(1-hydroxyethyl)triazol-1-yl]piperidin-1-yl]-(1H-indol-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12(24)17-11-23(21-20-17)15-5-8-22(9-6-15)18(25)14-3-2-13-4-7-19-16(13)10-14/h2-4,7,10-12,15,19,24H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNCKKTKQEJOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B6022182.png)
![2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6022192.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B6022194.png)
![3-tert-butyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6022200.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide](/img/structure/B6022209.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6022216.png)
![2-[4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6022222.png)
![2-[4-(3,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6022230.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6022238.png)
![N-{2-[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}urea](/img/structure/B6022261.png)

![6-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6022276.png)
![6,7-dimethoxy-2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6022278.png)